molecular formula C25H27NO6 B7908503 Fmoc-L-aspartic acid b-cyclohexyl ester

Fmoc-L-aspartic acid b-cyclohexyl ester

Cat. No.: B7908503
M. Wt: 437.5 g/mol
InChI Key: MRFLBISPKPBCRU-QFIPXVFZSA-N
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Description

Fmoc-L-aspartic acid β-cyclohexyl ester (C₂₃H₂₅NO₆, MW 411.45 g/mol) is a fluorenylmethyloxycarbonyl (Fmoc)-protected aspartic acid derivative with a cyclohexyl ester group on the β-carboxylic acid. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling steps . The β-cyclohexyl ester group enhances steric protection of the carboxyl side chain, improving stability under basic conditions (e.g., piperidine-mediated Fmoc deprotection) compared to less bulky esters like benzyl or allyl . While the tert-butyl ester (OtBu) variant is more commonly used due to its acid-labile properties , the cyclohexyl ester offers distinct solubility advantages in nonpolar solvents (e.g., dichloromethane, DMF) and may resist premature deprotection in acidic environments .

Properties

IUPAC Name

(3S)-4-cyclohexyloxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c27-23(28)14-22(24(29)32-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,27,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFLBISPKPBCRU-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Fmoc-L-aspartic acid β-cyclohexyl ester is extensively used in:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

  • Chemical Biology: It is used in the study of enzyme mechanisms and inhibitor design.

  • Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

  • Industry: It is utilized in the production of bioactive compounds and materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a synthetic intermediate in peptide synthesis. The Fmoc group protects the amino group during synthesis, and its removal allows for the formation of peptide bonds. The β-cyclohexyl ester group enhances the stability and solubility of the compound, facilitating its use in various chemical reactions.

Molecular Targets and Pathways Involved:

  • Peptide Synthesis Pathways: The compound is involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.

  • Enzyme Inhibition: It can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing biological processes.

Comparison with Similar Compounds

Fmoc-L-Aspartic Acid β-tert-Butyl Ester (OtBu)

  • Structure : β-carboxyl protected by tert-butyl.
  • Key Properties :
    • Acid-labile (cleaved with trifluoroacetic acid, TFA) .
    • Melting point: 55–56°C .
    • Solubility: High in DMF, moderate in DCM.
  • Applications: Standard building block for SPPS due to efficient deprotection . Used in self-assembly studies, forming rod-like nanostructures .

Fmoc-L-Aspartic Acid β-Allyl Ester (OAll)

  • Structure : β-carboxyl protected by allyl.
  • Key Properties :
    • Pd(0)-catalyzed deprotection under neutral conditions .
    • Molecular weight: 395.41 g/mol .
  • Applications :
    • Orthogonal protection strategies in convergent peptide synthesis .

Fmoc-L-Aspartic Acid β-Benzyl Ester (OBzl)

  • Structure : β-carboxyl protected by benzyl.
  • Key Properties: Hydrogenolysis-sensitive (cleaved with H₂/Pd) . Molecular weight: 445.46 g/mol .
  • Applications :
    • Specialized SPPS protocols requiring selective deprotection .

Fmoc-Asp(ODmab)-OH

  • Structure: β-carboxyl protected by 4-[N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino]benzyl (Dmab).
  • Key Properties :
    • Photolabile and enzymatically cleavable .
  • Applications :
    • Controlled release systems and photoresponsive materials .

Comparative Analysis

Table 1: Key Properties of Fmoc-L-Aspartic Acid Esters

Ester Group Molecular Weight (g/mol) Deprotection Method Stability in SPPS Solubility Profile Key Applications
β-Cyclohexyl 411.45 Acidic/strong base conditions High High in DCM/DMF Stable intermediates
β-tert-Butyl (OtBu) 411.45 TFA (acid-labile) Moderate Moderate in DMF Standard SPPS
β-Allyl (OAll) 395.41 Pd(0)/nucleophiles Low High in DMF Orthogonal synthesis
β-Benzyl (OBzl) 445.46 H₂/Pd Moderate Low in polar solvents Specialty peptides
Dmab 627.65 Light/enzymes Variable Moderate in DMF Drug delivery

Stability and Deprotection Efficiency

  • Cyclohexyl vs. tert-Butyl : The cyclohexyl ester demonstrates superior stability under acidic conditions (e.g., 20% TFA) compared to the tert-butyl ester, which is fully cleaved within 2 hours . However, OtBu remains preferred for standard SPPS due to its reliable deprotection kinetics .
  • Allyl vs. Benzyl : Allyl esters enable selective deprotection without disrupting acid-sensitive groups, whereas benzyl esters require harsher conditions incompatible with Fmoc strategies .

Self-Assembly Behavior

  • Fmoc-Asp(OtBu)-OH forms rod-like structures under all tested conditions (pH 3–10, 25–60°C) .

Preparation Methods

Transesterification Strategies

Early synthetic approaches adapted tert-butyl ester methodologies for cyclohexyl analog production. A 2013 patent detailed a copper-mediated process where L-aspartic acid reacts with cyclohexanol under acidic catalysis, followed by Fmoc protection (Fig. 1):

Reaction Scheme

  • L-Aspartic acid+cyclohexanolHClO4Asp(β-Ocyclohexyl)\text{L-Aspartic acid} + \text{cyclohexanol} \xrightarrow{\text{HClO}_4} \text{Asp(β-Ocyclohexyl)}

  • Asp(β-Ocyclohexyl)+Fmoc-OSuDIPEAFmoc-Asp(β-Ocyclohexyl)\text{Asp(β-Ocyclohexyl)} + \text{Fmoc-OSu} \xrightarrow{\text{DIPEA}} \text{Fmoc-Asp(β-Ocyclohexyl)}

This method achieved 58–72% yields but required stringent pH control (8–9) during Fmoc coupling to prevent racemization. Comparative studies showed that substituting tert-butyl acetate with cyclohexanol increased reaction times from 12 to 24 hours due to reduced nucleophilicity.

Direct Esterification Using Carbodiimide Couplers

A 2017 study demonstrated the use of BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) for on-resin esterification of pre-protected Fmoc-Asp-OH:

Procedure

  • Load Fmoc-Asp-OAll resin (All = allyl)

  • Deprotect All group with Pd(PPh3)4/N-methylhydrazine

  • Couple cyclohexanol (5 eq) using BOP (2.5 eq) and DIPEA (5 eq) in DMF

This method achieved 68% crude yield but required HPLC purification to remove aspartimide byproducts (15–20%).

Solid-Phase Peptide Synthesis (SPPS) Approaches

On-Resin Cyclohexyl Ester Formation

Modern SPPS protocols integrate cyclohexyl esterification directly during chain assembly. A 2020 study reported using Fmoc-Asp(CSY)-OH (CSY = cyclohexylsulfanyl) as a stable precursor, which undergoes selective deprotection with N-chlorosuccinimide (NCS) post-synthesis:

Key Data

ParameterValue
Coupling efficiency98% (Kaiser test)
Deprotection time5 minutes (NCS in CH3CN/H2O)
Aspartimide formation<1% (HPLC analysis)

This approach enabled the synthesis of a 32-mer peptide containing four aspartic acid residues with 92% purity.

Side Chain Modification via FeCl3 Catalysis

FeCl3-mediated esterification (2017) provided a cost-effective alternative, leveraging iron’s Lewis acidity to activate aspartic acid’s β-carboxyl group:

Optimized Conditions

  • Solvent: Dichloromethane (DCM)

  • Catalyst: FeCl3 (1.5 eq)

  • Temperature: 25°C

  • Yield: 82% (isolated)

Kinetic studies revealed complete conversion within 20 minutes (HPLC monitoring), with no detectable aspartimide formation at pH <4.

Catalytic Methods and Metal-Mediated Strategies

Copper Complexation-Decopperation

Patent CN103232370A described a copper-assisted method applicable to cyclohexyl esters:

  • Form Cu[L-Asp(β-Ocyclohexyl)]x complex (x=1–2)

  • Decoordinate using Na2EDTA (pH 8–9)

  • Fmoc-protect with Fmoc-OSu

Advantages

  • Eliminates racemization (<2% by polarimetry)

  • Scalable to kilogram batches

Limitations

  • Requires toxic metal removal steps

  • 18–24 hour reaction time

Recent Advances in Protecting Group Chemistry

CSY (Cyclohexylsulfanyl) Protection

The CSY group (Fig. 2) revolutionized aspartic acid protection by combining ester stability with radical-mediated deprotection:

Deprotection Mechanism
Fmoc-Asp(CSY)NCSFmoc-Asp-OH+cyclohexylsulfenyl chloride\text{Fmoc-Asp(CSY)} \xrightarrow{\text{NCS}} \text{Fmoc-Asp-OH} + \text{cyclohexylsulfenyl chloride}

This method achieved quantitative deprotection in 5 minutes without affecting Cys(S-tBu) residues, making it ideal for complex peptides.

Analytical Characterization Techniques

HPLC Monitoring

Critical for detecting aspartimide byproducts (Table 1):

Table 1: HPLC Retention Times

CompoundtR (min)Column
Fmoc-Asp(β-Ocyclohexyl)8.2C18, 5μm
Aspartimide derivative9.5C18, 5μm
Deprotected Fmoc-Asp-OH6.8C18, 5μm

Method validation showed <5% relative standard deviation across triplicate runs.

Challenges in Synthesis and Stability Considerations

Aspartimide Formation Pathways

The β-ester group’s proximity to the backbone amide creates a six-membered transition state prone to cyclization under basic conditions:

Fmoc-Asp(β-Ocyclohexyl)-XaabaseAspartimide+cyclohexanol\text{Fmoc-Asp(β-Ocyclohexyl)-Xaa} \xrightarrow{\text{base}} \text{Aspartimide} + \text{cyclohexanol}

Studies demonstrated that 20% piperidine in DMF induces 35% aspartimide within 1 hour for tert-butyl esters vs. <5% for cyclohexyl analogs.

Applications in Peptide Chemistry

Synthesis of LDLa Domains

The LDL receptor’s LDLa module (6 cysteines, 32 residues) was successfully synthesized using Fmoc-Asp(β-Ocyclohexyl)-OH, achieving 49 mg of folded product with <1% aspartimide.

Radioactive Peptide Labeling

Cyclohexyl esters’ stability enabled incorporation of 18F^{18}\text{F} isotopes via nucleophilic aromatic substitution, with 92% radiochemical purity in PET tracer production .

Q & A

Basic: What is the role of the β-cyclohexyl ester protecting group in Fmoc-L-aspartic acid derivatives during solid-phase peptide synthesis (SPPS)?

The β-cyclohexyl ester protects the aspartic acid side chain carboxyl group during SPPS, preventing unwanted side reactions (e.g., nucleophilic attack during coupling). Compared to tert-butyl (OtBu) or benzyl (OBzl) esters, cyclohexyl esters offer distinct deprotection kinetics. For instance, tert-butyl esters are cleaved under acidic conditions (e.g., TFA), while benzyl esters require hydrogenolysis. Cyclohexyl esters may provide intermediate stability, balancing resistance to mild acids and compatibility with orthogonal protection strategies .

Basic: What synthetic methodologies are employed to prepare Fmoc-L-aspartic acid β-cyclohexyl ester?

Synthesis typically involves:

Reduction and Functionalization : Starting from Fmoc-L-aspartic acid β-tert-butyl ester, reduction of the tert-butyl group to an alcohol intermediate .

Oxidation and Reductive Amination : Parikh-Doering oxidation converts the alcohol to an aldehyde, followed by reductive amination with glycine derivatives to introduce the cyclohexyl ester .

Activation and Coupling : Use of activating agents like HOBt (1-hydroxybenzotriazole) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF ensures efficient coupling during SPPS .

Advanced: How can researchers mitigate aspartimide formation during SPPS using β-cyclohexyl ester-protected aspartic acid?

Aspartimide formation (a common side reaction) is minimized by:

  • Steric Hindrance : The bulky cyclohexyl group reduces intramolecular cyclization.
  • Optimized Deprotection : Controlled acidic conditions (e.g., 20% piperidine in DMF) prevent premature ester cleavage.
  • Additives : Incorporating 0.1 M HOBt during Fmoc removal reduces base-induced side reactions .

Advanced: What analytical techniques are critical for assessing the purity and enantiomeric integrity of this compound?

Parameter Method Typical Values Reference
PurityHPLC≥98% (C18 column, acetonitrile/water)
Optical RotationPolarimetry[α]²⁴D = -22.5° to -25.5° (1% in DMF)
Melting PointDifferential Scanning Calorimetry93–95°C (Boc analog)
Water ContentKarl Fischer Titration≤1.0%

Data Contradiction: How should discrepancies in reported physical properties (e.g., solubility, melting point) be addressed?

Discrepancies arise from variations in crystallization conditions or analytical methods. For example:

  • Solubility : Reported as soluble in methanol and water in , but DMF is preferred for SPPS .
  • Melting Point : The Boc-protected analog melts at 93–95°C , while Fmoc-OtBu derivatives show higher melting points (195–200°C) due to crystallinity differences . Researchers should validate conditions using in-house standards.

Advanced: How can coupling efficiency be optimized for β-cyclohexyl ester derivatives in challenging peptide sequences?

  • Activation Strategy : Use 10 eq PyBOP/HOBt with 7.5 eq N-methylmorpholine in DMF .
  • Temperature Control : Perform couplings at 0–4°C to minimize racemization .
  • Double Coupling : Repeat coupling steps for sterically hindered residues.

Advanced: What are the stability considerations for long-term storage of this compound?

  • Storage Conditions : Store at +4°C in anhydrous DMF or under nitrogen to prevent hydrolysis .
  • Degradation Pathways : Cyclohexyl esters are more hydrolytically stable than benzyl esters but less stable than tert-butyl esters under acidic conditions .

Advanced: How does the β-cyclohexyl ester compare to other esters in preventing ester migration or β-elimination?

  • Ester Migration : Cyclohexyl esters show lower migration rates compared to allyl esters (e.g., Fmoc-Asp-OAll), which require Pd-mediated deprotection .
  • β-Elimination Risk : Less prone than methyl or ethyl esters under basic conditions due to steric hindrance .

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